molecular formula C17H20N4OS B2830643 3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2034285-53-3

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B2830643
CAS No.: 2034285-53-3
M. Wt: 328.43
InChI Key: BYMHWIKZBFXGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is also known as MTMP, and it is a member of the class of synthetic compounds known as azetidines.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of pyrimidine-azetidinone analogues, including compounds related to the one , has been explored for their antioxidant, antimicrobial, and antitubercular activities. These compounds have shown promising results against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, providing a foundation for the design of new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

  • Another study synthesized azetidinone derivatives starting from chalcone, which were then evaluated for their antibacterial and antifungal activities. The synthesized compounds showed significant activity against several bacterial and fungal species, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).

Anticancer and Radioprotective Activities

  • Research on pyrazolo[3,4-d]pyrimidines containing amino acid moieties revealed that some compounds exhibit in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity. These findings highlight the therapeutic potential of pyrimidine derivatives in cancer treatment and radioprotection (Ghorab et al., 2009).

Antimicrobial Additives for Surface Coatings

  • A study focused on the synthesis of new antimicrobial additives based on pyrimidine derivatives, which were incorporated into polyurethane varnish and printing ink paste for surface coating applications. These compounds demonstrated effective antimicrobial properties, suggesting their usefulness in enhancing the antimicrobial features of coatings and inks (El‐Wahab et al., 2015).

Histone Deacetylase Inhibition for Cancer Therapy

  • The design and synthesis of a pyrimidine-based compound, MGCD0103, as an orally active histone deacetylase inhibitor for cancer therapy, was described. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and demonstrating significant antitumor activity in vivo, underscoring its potential as an anticancer drug (Zhou et al., 2008).

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-15-6-3-13(4-7-15)5-8-16(22)21-11-14(12-21)20-17-18-9-2-10-19-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMHWIKZBFXGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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